molecular formula C16H12Cl3N3O5 B4551778 N-1,3-benzodioxol-5-yl-2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinecarboxamide

N-1,3-benzodioxol-5-yl-2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinecarboxamide

Cat. No.: B4551778
M. Wt: 432.6 g/mol
InChI Key: RCJGARKAHZKIHL-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C16H12Cl3N3O5 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.984254 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on related compounds primarily focuses on their synthesis and potential biological activities. For instance, studies have reported the synthesis of novel compounds bearing hydrazinecarboxamide groups and their evaluation for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These compounds are synthesized through reactions involving hydrazine or its derivatives, indicating the versatility of hydrazinecarboxamide as a functional group in drug design and discovery.

Anticancer Applications

Several studies have explored the anticancer potential of compounds structurally related to "N-1,3-benzodioxol-5-yl-2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinecarboxamide". These compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The synthesis of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and their anticancer activities are noteworthy, indicating the potential of similar compounds in cancer research (Gudipati, Anreddy, & Manda, 2011).

Antimicrobial and Anti-inflammatory Applications

Research has also demonstrated the antimicrobial and anti-inflammatory applications of compounds with the hydrazinecarboxamide moiety. The synthesis and biological activity evaluation of novel carboxamide derivatives of 2-Quinolones, for example, have shown significant antibacterial, antifungal, and antitubercular activities, suggesting the potential of structurally related compounds in treating various infections (Kumar, Fernandes, & Kumar, 2014).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N3O5/c17-8-3-10(18)15(11(19)4-8)25-6-14(23)21-22-16(24)20-9-1-2-12-13(5-9)27-7-26-12/h1-5H,6-7H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJGARKAHZKIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NNC(=O)COC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.